(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
Description
Properties
CAS No. |
85366-68-3 |
|---|---|
Molecular Formula |
C12H12O5S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-phenylsulfanylethyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H12O5S/c13-8(6-18-7-4-2-1-3-5-7)11-9(14)10(15)12(16)17-11/h1-5,8,11,13-15H,6H2/t8-,11+/m0/s1 |
InChI Key |
XZVWHMOTXCKOQQ-GZMMTYOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C2C(=C(C(=O)O2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Synthesis of γ-Butenolides
The core γ-butenolide ring system with defined stereochemistry is often prepared via catalytic asymmetric methods involving:
- Vinylogous aldol reactions between silyloxyfurans and aldehydes or ketones under chiral organocatalysts or metal-based catalysts.
- Use of bifunctional catalysts such as cinchona alkaloid-derived thioureas or squaramides to induce high enantio- and diastereoselectivity.
- Activation of 2(5H)-furanone substrates by silylation and subsequent enolate formation to enable selective C–C bond formation at the γ-position.
This approach allows for the introduction of the hydroxy groups and the chiral center on the butenolide ring with excellent stereocontrol.
Introduction of the Phenylsulfanyl Side Chain
The phenylsulfanyl substituent is typically introduced via nucleophilic substitution or addition reactions involving thiophenol or phenylthiolate anions:
- Reaction of a suitable hydroxy or halogenated precursor at the side chain position with phenylthiol derivatives.
- Protection/deprotection strategies to maintain the integrity of the hydroxy groups during sulfur incorporation.
- Mild reaction conditions to avoid racemization of the chiral centers.
Detailed Preparation Methods
Stepwise Synthetic Route
| Step | Description | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| 1 | Preparation of 2,5-dihydrofuran-2-one core with 3,4-dihydroxy substitution | Asymmetric vinylogous aldol reaction of silyloxyfuran with aldehyde; chiral thiourea or squaramide catalyst | High diastereo- and enantioselectivity; mild conditions; solvent often THF or ether |
| 2 | Formation of the 5-substituted side chain with hydroxy and phenylsulfanyl groups | Nucleophilic substitution of a halogenated intermediate with thiophenol or phenylthiolate | Protection of hydroxy groups necessary; reaction under inert atmosphere to prevent oxidation |
| 3 | Deprotection and purification | Acidic or neutral hydrolysis; chromatographic purification | Ensures removal of protecting groups and isolation of pure stereoisomer |
Catalytic Systems and Reaction Conditions
- Catalysts: Cinchona alkaloid-derived thioureas and squaramides have proven effective for enantioselective aldol reactions forming the butenolide ring.
- Solvents: Anhydrous tetrahydrofuran (THF) or ether solvents are preferred to maintain catalyst activity and substrate stability.
- Temperature: Reactions typically performed at ambient or slightly reduced temperatures to maintain stereochemical integrity.
- Additives: 2-Propanol or other mild alcohols may be added to improve catalyst turnover and selectivity.
Representative Reaction Scheme (Conceptual)
Silyloxyfuran + Aldehyde
--(Chiral thiourea catalyst, THF, rt)-->
γ-Butenolide intermediate with 3,4-dihydroxy groups
--(Halogenation at C5)-->
5-Halogenated butenolide intermediate
--(Phenylthiol nucleophilic substitution)-->
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
Research Findings and Comparative Analysis
Patent and Literature Sources Summary
- Patents describe synthetic intermediates and methods for preparing related bicyclic and heterocyclic compounds with sulfur substituents, providing insight into protecting group strategies and catalytic conditions.
- Scholarly reviews emphasize the utility of bifunctional organocatalysts for enantioselective synthesis of butenolides and derivatives, highlighting the importance of catalyst-substrate interactions for stereocontrol.
- Chemical databases confirm the molecular identity and physicochemical data of the target compound but lack detailed synthetic protocols.
Chemical Reactions Analysis
Types of Reactions
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylsulfanyl groups play crucial roles in binding to enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on molecular structure, physical parameters, and inferred bioactivity.
Table 1: Structural and Physical Comparison of Target Compound and Analogs
*Similarity scores (0–1 scale) computed using structural fingerprinting methods (e.g., Tanimoto coefficient) .
Key Observations:
Structural Differences :
- The target compound uniquely incorporates a phenylsulfanyl group , enhancing lipophilicity compared to analogs with dihydroxyethyl (e.g., 86404-04-8) or methoxy groups (e.g., crystal analog). This substituent may improve membrane permeability or target-specific binding .
- Stereochemical variations (e.g., 1R vs. 1S in dihydroxyethyl analogs) significantly influence molecular interactions, as seen in the 0.88 vs. 0.84 similarity scores for enantiomeric analogs .
Physical Properties: The crystal analog (C₁₃H₁₄O₅) exhibits a monoclinic crystal system (P21 space group) with unit cell parameters a = 7.5110 Å, b = 4.9298 Å, c = 16.6625 Å, and hydrogen-bonded 2D networks . Such data are absent for the target compound but suggest structural rigidity differences. Lower molecular weight analogs (e.g., 114.10 g/mol for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one) likely exhibit higher solubility but reduced functional complexity .
The phenylsulfanyl group may confer unique interactions with sulfur-binding biological targets .
Biological Activity
The compound (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is a member of the furanone family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a furanone ring with hydroxyl groups and a phenylsulfanyl group, contributing to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with a furanone structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2(5H)-furanones possess activity against various Gram-positive and Gram-negative bacteria. The specific compound has demonstrated effectiveness against:
- Staphylococcus aureus
- Bacillus subtilis
The Minimum Inhibitory Concentrations (MICs) for these bacteria have been reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 8 |
These values suggest that the compound is potent against these pathogens, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains of Candida albicans . The synergy observed when combined with standard antifungal agents like fluconazole indicates that the compound could enhance the efficacy of existing treatments. The MIC for fluconazole was reduced by four-fold when used in combination with this furanone derivative .
Study on Wound Infection Treatment
A notable case study involved treating infected skin wounds in rats with a combination of gentamicin and the furanone derivative. The results demonstrated:
- Improved bacterial decontamination
- Enhanced wound healing
This study highlights the potential of using this compound in conjunction with traditional antibiotics to combat resistant infections effectively .
The antimicrobial activity of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is believed to involve disruption of bacterial cell wall synthesis and interference with biofilm formation. The presence of hydroxyl groups likely contributes to its binding affinity to bacterial surfaces, enhancing its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
